4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol
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Overview
Description
4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is an organic compound with the molecular formula C8H11NO4 This compound is characterized by the presence of an amino group, a hydroxyethyl group, and three hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol typically involves the following steps:
Nitration: The starting material, benzene-1,2,3-triol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound can modulate biochemical pathways by acting as a substrate or inhibitor of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Benzene-1,2,3-triol (Pyrogallol): A trihydroxybenzene derivative with similar hydroxyl groups but lacking the amino and hydroxyethyl groups.
Benzene-1,2,4-triol (Hydroxyhydroquinone): Another trihydroxybenzene derivative with hydroxyl groups in different positions.
4-(3-Amino-1-hydroxypropyl)benzene-1,2,3-triol: A compound with a similar structure but with a different alkyl chain length.
Uniqueness: 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is unique due to the presence of both an amino group and a hydroxyethyl group, which confer distinct chemical properties and reactivity compared to other trihydroxybenzene derivatives.
Properties
Molecular Formula |
C8H11NO4 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C8H11NO4/c9-5(3-10)4-1-2-6(11)8(13)7(4)12/h1-2,5,10-13H,3,9H2 |
InChI Key |
PFDPXJWHQCVFJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(CO)N)O)O)O |
Origin of Product |
United States |
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